molecular formula C6H8O2S B1652388 1,2-Ethanediol, 1-(2-thienyl)- CAS No. 143314-50-5

1,2-Ethanediol, 1-(2-thienyl)-

Cat. No.: B1652388
CAS No.: 143314-50-5
M. Wt: 144.19 g/mol
InChI Key: STMFOUCNNYYUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Ethanediol, 1-(2-thienyl)- is a chemical compound with the molecular formula C 6 H 8 O 2 S and an average mass of 144.19 g/mol . It is a diol derivative incorporating a thiophene ring system, which is a privileged structure in materials science and medicinal chemistry. The presence of both the heteroaromatic thiophene group and adjacent hydroxyl moeties makes it a valuable bifunctional building block or synthetic intermediate for researchers. Thiophene-containing precursors are of significant interest in the development of novel conjugated polymers and organic electronic materials . In particular, ethynylene and ethynylene-thiophene based monomers are used to construct low band gap polymers for applications such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) via coupling reactions . The specific research applications and mechanism of action for 1,2-Ethanediol, 1-(2-thienyl)- are not fully detailed in the public domain. Researchers are exploring this compound and similar structures for their potential in creating advanced polymeric materials with tailored optical and electronic properties. This product is intended for research and development purposes in a controlled laboratory setting. For Research Use Only. This product is not intended for diagnostic, therapeutic, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-thiophen-2-ylethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2S/c7-4-5(8)6-2-1-3-9-6/h1-3,5,7-8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMFOUCNNYYUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451164
Record name 1,2-Ethanediol, 1-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143314-50-5
Record name 1,2-Ethanediol, 1-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Foundational Importance of Vicinal Diols in Synthetic Chemistry

Vicinal diols, also known as glycols, are organic compounds containing two hydroxyl (-OH) groups on adjacent carbon atoms. fiveable.mepearson.comwikipedia.org This structural arrangement is a cornerstone in organic synthesis, serving as a versatile intermediate for creating a wide array of other functional groups and complex molecules. fiveable.mepearson.com

The significance of vicinal diols lies in their reactivity. The proximity of the two hydroxyl groups allows for unique chemical transformations. For instance, they can be cleaved to form aldehydes or ketones, a reaction known as glycol cleavage. wikipedia.org They are also crucial precursors in the synthesis of epoxides, which are highly reactive and valuable building blocks in their own right. fiveable.me Furthermore, vicinal diols can undergo dehydration to form alkenes and can be involved in rearrangement reactions like the pinacol (B44631) rearrangement, which creates ketones or aldehydes. pearson.comjove.com

The synthesis of vicinal diols is often achieved through the oxidation of alkenes using reagents like osmium tetroxide or potassium permanganate. wikipedia.orglibretexts.org These methods can often be controlled to produce specific stereoisomers, which is critical in the synthesis of chiral molecules, particularly in the pharmaceutical industry. wikipedia.org The ability to form these diols with high stereoselectivity, such as through Sharpless asymmetric dihydroxylation, further underscores their importance in creating complex, three-dimensional molecular architectures. wikipedia.org

The Versatile Role of the Thiophene Moiety

Thiophene (B33073) is a five-membered heterocyclic compound containing a sulfur atom. nih.gov This ring system is considered a "privileged pharmacophore" in medicinal chemistry due to its widespread presence in a variety of biologically active compounds. nih.govresearchgate.netrsc.org The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can enhance the interaction between a drug molecule and its biological target. nih.gov

Thiophene derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. nih.govcognizancejournal.com Well-known drugs containing a thiophene ring include the antiplatelet agent clopidogrel (B1663587) and the antipsychotic olanzapine. researchgate.net

Beyond pharmaceuticals, thiophene-based materials are integral to the field of materials science. researchgate.net Their electron-rich nature and propensity for π-π stacking make them excellent candidates for organic electronics. rsc.org They are utilized in the development of organic solar cells, light-emitting diodes, and field-effect transistors. researchgate.netmdpi.com The ability to tune the electronic and optical properties of thiophene-containing polymers and oligomers by modifying their structure has led to extensive research in this area. mdpi.comacs.org

The Scientific Interest in 1,2 Ethanediol, 1 2 Thienyl

Established Methodologies for 1,2-Diol Formation

The creation of the 1,2-diol unit is a cornerstone of organic synthesis, with numerous methods developed to achieve this transformation. These can be broadly categorized into approaches that form the carbon-carbon bond of the ethane (B1197151) backbone and those that introduce the hydroxyl groups to a pre-existing carbon skeleton.

Carbon-Carbon Coupling Approaches to 1,2-Ethanediol Frameworks

The formation of the C-C bond in a 1,2-diol can be achieved through reductive coupling of carbonyl compounds, a classic example being the Pinacol (B44631) coupling reaction. organic-chemistry.orgorgsyn.org This method involves the reductive homocoupling of an aldehyde or ketone to produce a symmetrical 1,2-diol. organic-chemistry.org The reaction is typically mediated by low-valent transition metals. orgsyn.org For the synthesis of unsymmetrical diols, cross-coupling reactions between two different carbonyl compounds can be employed, though controlling selectivity can be a challenge. organic-chemistry.org

Recent advancements have focused on catalytic and more selective methods. For instance, a one-pot, selective cross-pinacol type coupling between two different aromatic aldehydes has been developed using low-valent titanium, yielding unsymmetrical pinacols with good diastereoselectivity. organic-chemistry.org Another approach involves the catalytic, enantioselective addition of alkyl 1,1-diboron reagents to aldehydes, which, after oxidation, yields 1,2-hydroxyboronates that can be converted to the corresponding diols. organic-chemistry.org Tandem reactions, such as a Wittig Rearrangement/aldol (B89426) reaction sequence, can also generate the 1,2-diol structure with two new carbon-carbon bonds and contiguous stereocenters. organic-chemistry.org

Cross-dehydrogenative coupling (CDC) has also emerged as a powerful tool for C-C bond formation. bohrium.comresearchgate.net This method forges a carbon-carbon bond from two nucleophiles, and its application to benzene-1,2-diols (catechols) has been studied. bohrium.comresearchgate.net The mechanism can involve the initial oxidation of the diol to a quinone, followed by reaction with the coupling partner. bohrium.com

Interactive Table: Comparison of C-C Coupling Methods for 1,2-Diol Synthesis
Method Description Key Features
Pinacol Coupling Reductive homocoupling of carbonyl compounds. organic-chemistry.orgorgsyn.org Forms symmetrical 1,2-diols. organic-chemistry.org
Cross-Pinacol Coupling Reductive coupling of two different carbonyl compounds. organic-chemistry.org Can produce unsymmetrical diols, selectivity can be an issue.
Catalytic Boron Addition Enantioselective addition of diboron (B99234) reagents to aldehydes. organic-chemistry.org Yields chiral 1,2-hydroxyboronates, versatile intermediates.
Tandem Wittig/Aldol Sequential rearrangement and aldol reaction. organic-chemistry.org Creates two C-C bonds and two stereocenters in one pot.
Cross-Dehydrogenative Coupling Couples two nucleophiles via C-H activation. bohrium.comresearchgate.net Can be applied to functionalized diols like catechols. bohrium.com

Stereoselective and Enantioselective Pathways for Chiral Diol Synthesis

The synthesis of chiral 1,2-diols is of significant importance, as these motifs are prevalent in natural products and pharmaceuticals. researchgate.net Several powerful strategies have been developed to control the stereochemistry of the diol.

Asymmetric dihydroxylation of alkenes is a prominent method for producing chiral vicinal diols. nih.govalfachemic.com This reaction, often employing osmium tetroxide with a chiral ligand, can achieve high enantioselectivity. uni-duesseldorf.de Another key strategy is the epoxidation of an alkene followed by stereospecific ring-opening. nih.govalfachemic.com This two-step process allows for the controlled installation of the two hydroxyl groups.

Enzymatic approaches offer a green and highly selective alternative for the synthesis of chiral diols. researchgate.netresearchgate.net For example, butanediol (B1596017) dehydrogenase from yeast can be used for the enantioselective synthesis of (R,R)-diols. researchgate.net Biocatalytic cascades, combining multiple enzymatic steps, can produce chiral 1,2-diols with excellent conversion and diastereoselectivity. uni-duesseldorf.de

Nickel-catalyzed reductive coupling of dienol ethers and aldehydes has been shown to provide access to both syn and anti diastereomers of monoprotected vicinal diols with high diastereo- and enantioselectivity. acs.orgnih.gov This method's regioselectivity is noteworthy, as the reaction occurs at the more hindered carbon atom. acs.orgnih.gov Additionally, a modular approach involving the temporary masking of a diol as an acetonide allows for the enantioselective α-arylation of 1,2- and 1,3-diols. researchgate.netnih.gov

Advanced Approaches to Introducing the Thiophene Moiety

The thiophene ring is a versatile heterocycle found in many functional materials and biologically active compounds. mdpi.com Its introduction into a molecule requires methods that can control the position of substitution on the thiophene ring.

Regioselective and Chemoselective Functionalization of Thiophene Ring Systems

The functionalization of the thiophene ring can be directed to specific positions based on the inherent reactivity of the ring and the use of directing groups. acs.orgacs.orgnih.gov For instance, a pH-sensitive directing group can be employed to achieve sequential C-H arylation, providing access to 2,3,4- and 2,4,5-substituted thiophenes. acs.orgacs.orgnih.gov This strategy allows for the diversification of the thiophene core. acs.org

Palladium-catalyzed 1,4-migration coupled with direct arylation enables the functionalization of the β-position (C3) of thiophenes. rsc.org This regiodivergent approach allows for the synthesis of either 1,2-diheteroaryl-substituted benzenes or 2'-aryl-2,3'-biheteroarenes from the same starting material. rsc.org The Gewald reaction is a classic multicomponent reaction that provides a route to polysubstituted 2-aminothiophenes. derpharmachemica.comrsc.org The condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base is a powerful tool for creating a library of thiophene compounds. derpharmachemica.com

Interactive Table: Regioselective Functionalization of Thiophene
Method Position(s) Functionalized Key Features
Directed C-H Arylation 2, 3, 4, or 5 Utilizes a removable directing group to control regioselectivity. acs.orgacs.orgnih.gov
Pd-catalyzed 1,4-Migration 3 (β-position) Allows for regiodivergent synthesis of biheteroaryls. rsc.org
Gewald Reaction 2-Amino, 3-Carboxy/Amido, 4,5-Alkyl/Aryl Multicomponent reaction for highly substituted thiophenes. derpharmachemica.comrsc.org

Cross-Coupling and Aryl Ether Coupling Reactions for Thiophene-Glycol Linkages (e.g., Suzuki, Stille, Ullman)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds between the thiophene ring and other molecular fragments. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is widely used for the synthesis of thiophene-containing compounds. mdpi.comscirp.org It has been successfully applied to the synthesis of novel pyrrolyl and thiophenyl indazoles. mdpi.com The reaction can be performed in environmentally friendly micellar systems. mdpi.com

The Stille coupling utilizes an organotin reagent and an organic halide, also catalyzed by palladium. tandfonline.com This reaction has been employed to synthesize a variety of α- and β-ferrocenyl thiophene derivatives and is effective for creating thieno[3,2-b]thiophene-based materials. tandfonline.comnih.gov

The Ullmann reaction, a copper-catalyzed coupling, is particularly useful for the formation of aryl-aryl bonds and aryl ethers. organic-chemistry.orgwikipedia.org While the classic Ullmann reaction involves the coupling of two aryl halides, Ullmann-type reactions can couple an aryl halide with a nucleophile, such as an alcohol or phenol, to form an aryl ether. organic-chemistry.orgarkat-usa.orgacs.org This provides a direct method for linking a thiophene ring to a glycol unit through an ether linkage.

Green Chemistry and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. derpharmachemica.com

In the context of thiophene synthesis, the Gewald reaction can be performed under microwave irradiation, significantly reducing reaction times compared to conventional heating. derpharmachemica.comresearchgate.net Solvent-free syntheses of thiophene derivatives have also been developed, further enhancing the green credentials of these methods. rsc.orgacgpubs.org The use of water as a solvent, often in combination with surfactants to create micelles, is another green approach for reactions like the Suzuki coupling. mdpi.com

For glycol synthesis, enzymatic and biocatalytic methods represent a highly sustainable option, often proceeding with high selectivity under mild conditions. uni-duesseldorf.deresearchgate.netresearchgate.net The direct conversion of biomass, such as food waste, into ethylene (B1197577) glycol using low-cost catalysts is a promising avenue for sustainable production. rsc.org Furthermore, electrosynthesis driven by renewable electricity offers a pathway to produce glycols from simple feedstocks like ethylene or even carbon dioxide, minimizing the carbon footprint of the process. researchgate.netacs.orgtue.nl Solar energy-driven processes are also being explored for the sustainable synthesis of ethylene glycol from methanol. bioengineer.org

Application of Polyethylene Glycol (PEG) as an Environmentally Benign Reaction Medium

Polyethylene glycols (PEGs) have emerged as highly effective and environmentally friendly reaction media in organic synthesis. researchgate.net Their properties, such as thermal stability, non-volatility, ease of recovery and reuse, and biodegradability, make them attractive alternatives to conventional volatile organic compounds (VOCs). researchgate.nettandfonline.com PEGs of varying molecular weights are available, with lower molecular weight PEGs being liquids at room temperature and miscible with water in all proportions. wordpress.comnsf.gov

In the context of thiophene derivative synthesis, PEG has been successfully employed as a solvent, often accelerating reactions and simplifying work-up procedures. semanticscholar.org For instance, the Gewald three-component reaction, a common method for synthesizing 2-aminothiophenes, has been efficiently carried out in PEG 600 without the need for a basic catalyst. tandfonline.comresearchgate.net This highlights PEG's role not just as a solvent but potentially as a phase-transfer catalyst, facilitating reactions between different phases. wordpress.comsemanticscholar.org

Research has demonstrated the utility of PEG-400 as a green reaction medium for the synthesis of various heterocyclic compounds, including thienyl benzo[b]1,4-diazepines. semanticscholar.orgeurjchem.com In these syntheses, PEG-400 not only served as the solvent but also led to shorter reaction times and higher yields compared to conventional solvents like ethanol, dichloromethane, acetonitrile, and acetic acid. semanticscholar.org The reusability of PEG has also been a key finding; for example, in the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, PEG 600 was recovered and reused multiple times without a significant drop in its efficiency. tandfonline.com

While a direct synthesis of 1,2-Ethanediol, 1-(2-thienyl)- in PEG is not explicitly detailed in the reviewed literature, the successful synthesis of other functionalized thiophenes in this medium provides a strong basis for its application. The synthesis could potentially proceed via the dihydroxylation of a suitable thiophene-containing precursor. The use of PEG as a solvent has been shown to be compatible with oxidation reactions, such as the Sharpless asymmetric dihydroxylation, which yields diols with high enantioselectivity. wordpress.com

Table 1: Comparison of Solvents in the Synthesis of Thienyl Benzo[b]1,4-diazepines semanticscholar.org

EntrySolventTime (h)Yield (%)
1EtOH1055
2DCM958
3CH3CN862
4Acetic acid958
5PEG-4002.590

Sonochemical Enhancement of Synthesis (Ultrasonication)

The synthesis of thiophene derivatives has been shown to benefit significantly from ultrasonication. rsc.orgresearchgate.net A notable example is the one-pot, three-component Gewald reaction for producing densely functionalized 2-aminothiophenes. When conducted under ultrasonic irradiation in PEG 600, the desired products were obtained in good yields and with short reaction times, avoiding the need for basic catalysts and high temperatures. tandfonline.comresearchgate.net This synergistic effect of combining PEG as a green solvent with ultrasonication provides a powerful and environmentally benign synthetic strategy. tandfonline.com

Studies comparing conventional methods with ultrasound-assisted synthesis for thiophene derivatives have consistently shown the advantages of the latter. For instance, the synthesis of certain tetrasubstituted thiophenes under ultrasound irradiation resulted in higher product yields (66–85%) and significantly reduced reaction times compared to conventional heating (35–72%). rsc.org Similarly, the synthesis of 5-bromo-thiophene containing chalcone (B49325) derivatives was achieved in good yields with short reaction times under mild, sonochemical conditions. psu.edu

The mechanism of sonochemical enhancement involves the intense mixing and energy input at the microscopic level, which can overcome activation barriers and promote mass transfer. researchgate.net For the synthesis of 1,2-Ethanediol, 1-(2-thienyl)-, ultrasonication could be applied to the dihydroxylation of a corresponding vinylthiophene precursor. The high-energy environment created by cavitation could potentially lead to a more efficient and faster conversion to the desired diol.

Table 2: Gewald Reaction for the Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in PEG under Ultrasonication tandfonline.com

EntryPolyetherConditionsTime (min)Yield (%)
1PEG 400Ultrasonication, RT4085
2PEG 600Ultrasonication, RT3098
3PPG 1000Ultrasonication, RT9070

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 1,2-Ethanediol, 1-(2-thienyl)-. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of 1,2-Ethanediol, 1-(2-thienyl)- provides a detailed map of the proton environments. The thiophene ring protons appear in the aromatic region, typically between 6.9 and 7.4 ppm. The specific chemical shifts and coupling constants are diagnostic of the 2-substitution pattern. The proton at position 5 of the thiophene ring (H-5) is expected to be the most downfield, appearing as a doublet of doublets due to coupling with H-4 and H-3. The H-3 and H-4 protons will also appear as doublets of doublets.

The protons of the ethanediol moiety are observed in the aliphatic region. The methine proton (CH-OH) attached to the thiophene ring is expected to resonate as a multiplet, influenced by coupling with the adjacent methylene (B1212753) protons and the hydroxyl proton. The methylene protons (CH₂-OH) will likely appear as a distinct multiplet. The hydroxyl (OH) protons are often broad and their chemical shift is dependent on solvent, concentration, and temperature. In some cases, they may exchange with deuterated solvents, leading to their disappearance from the spectrum.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Thienyl H-5~7.3-7.4ddJ₅,₄ ≈ 5 Hz, J₅,₃ ≈ 1 Hz
Thienyl H-3~6.9-7.0ddJ₃,₄ ≈ 3.5 Hz, J₃,₅ ≈ 1 Hz
Thienyl H-4~7.0-7.1ddJ₄,₅ ≈ 5 Hz, J₄,₃ ≈ 3.5 Hz
CH(OH)~4.8-5.0m-
CH₂(OH)~3.6-3.8m-
CH(OH)~3.0-4.0 (variable)br s-
CH₂(OH)~2.5-3.5 (variable)br s-

Carbon-13 (¹³C) NMR Analysis: Chemical Shifts and Quaternary Carbon Assignment

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The thiophene carbons resonate in the aromatic region, with the carbon atom to which the ethanediol group is attached (C-2) being the most deshielded and appearing as a quaternary carbon signal around 145-150 ppm. The other thiophene carbons (C-3, C-4, and C-5) will have distinct signals in the range of 124-128 ppm.

The carbons of the ethanediol side chain will appear in the aliphatic region. The carbon bearing the hydroxyl group and attached to the thiophene ring (C-1 of the diol) is expected around 70-75 ppm, while the terminal carbon of the diol (C-2) will be found further upfield, typically in the 60-65 ppm range.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Thienyl C-2 (Quaternary)~145-150
Thienyl C-5~127-128
Thienyl C-4~125-126
Thienyl C-3~124-125
CH(OH)~70-75
CH₂(OH)~60-65

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis of Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in 1,2-Ethanediol, 1-(2-thienyl)- by measuring the absorption of infrared radiation, which excites molecular vibrations.

The most prominent feature in the FTIR spectrum is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups. The broadness of this peak is due to intermolecular hydrogen bonding. The C-H stretching vibrations of the thiophene ring are observed around 3100 cm⁻¹, while the aliphatic C-H stretches of the ethanediol chain appear in the 2850-3000 cm⁻¹ region.

The C=C stretching vibrations of the thiophene ring give rise to characteristic absorptions in the 1400-1500 cm⁻¹ range. The C-O stretching vibrations of the primary and secondary alcohols are expected to appear as strong bands in the 1000-1200 cm⁻¹ region. The C-S stretching vibration of the thiophene ring can be observed around 800-850 cm⁻¹.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (Hydrogen-bonded)3200-3600Strong, Broad
Aromatic C-H Stretch (Thiophene)~3100Medium
Aliphatic C-H Stretch2850-3000Medium
C=C Stretch (Thiophene Ring)1400-1500Medium-Strong
C-O Stretch (Alcohol)1000-1200Strong
C-S Stretch (Thiophene)800-850Medium

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The chromophore in 1,2-Ethanediol, 1-(2-thienyl)- is the thiophene ring. The UV-Vis spectrum is expected to show absorption bands corresponding to π→π* transitions. For a related compound, (E)-1,2-di(thiophen-2-yl)ethene-1,2-diol, UV absorption maxima are observed at approximately 275 nm and 320 nm, which can be attributed to π→π* and n→π* transitions, respectively. google.com It is anticipated that 1,2-Ethanediol, 1-(2-thienyl)- will exhibit a strong absorption band in the range of 230-280 nm, characteristic of the thiophene chromophore. libretexts.org

Electronic TransitionExpected λₘₐₓ (nm)Molar Absorptivity (ε)
π→π* (Thiophene)~230-280High

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information from its fragmentation pattern. For 1,2-Ethanediol, 1-(2-thienyl)-, the molecular ion peak [M]⁺ would confirm the molecular weight.

The fragmentation pattern is predictable based on the structure. A common fragmentation pathway for alcohols is the loss of a water molecule ([M-H₂O]⁺). Another characteristic fragmentation would be the cleavage of the C-C bond between the two hydroxyl-bearing carbons. The most prominent peak in the mass spectrum of 1,2-ethanediol is at m/z 31, corresponding to the [CH₂OH]⁺ fragment. researchgate.net For the title compound, a significant fragment would be the thienylmethyl cation or related species resulting from cleavage of the ethanediol chain.

m/z ValuePossible Fragment Ion
158[M]⁺ (Molecular Ion)
140[M - H₂O]⁺
127[M - CH₂OH]⁺
111[C₄H₃S-CH₂]⁺
97[C₄H₃S-C]⁺
83[C₄H₃S]⁺ (Thienyl cation)
31[CH₂OH]⁺

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing

As of the latest available data, a specific single-crystal X-ray diffraction study for 1,2-Ethanediol, 1-(2-thienyl)- has not been reported in publicly accessible databases. pdbj.org Therefore, precise details on its solid-state molecular conformation and crystal packing are not available.

However, based on general principles and studies of related molecules, it can be hypothesized that in the solid state, the molecule would adopt a conformation that maximizes intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. This would likely lead to the formation of an extensive network of hydrogen bonds, influencing the crystal packing. The dihedral angle between the plane of the thiophene ring and the C-C bond of the ethanediol side chain would be a key conformational parameter. The flexible ethanediol chain can adopt various gauche and anti conformations.

Reactivity and Mechanistic Investigations of 1,2 Ethanediol, 1 2 Thienyl

Reaction Pathways Involving the Hydroxyl Groups

The presence of two adjacent hydroxyl groups on the ethanediol side chain is a defining feature of the molecule's reactivity. These groups can undergo a range of transformations, including substitution, derivatization, and oxidation.

Nucleophilic Substitution Reactions at the Vicinal Diol Moiety

Nucleophilic substitution reactions at the carbon atoms bearing the hydroxyl groups are fundamental to modifying the diol structure. khanacademy.orgwikipedia.org However, the hydroxyl group (-OH) is a poor leaving group. For a substitution reaction to occur, it must first be converted into a better leaving group. This is typically achieved through protonation in an acidic medium or by conversion into a sulfonate ester, such as a tosylate or mesylate. organic-chemistry.orgvanderbilt.edu

Once activated, the carbon atom becomes susceptible to attack by a nucleophile. The reaction can proceed through two primary mechanisms:

SN1 (Substitution Nucleophilic Unimolecular): This mechanism involves a two-step process where the leaving group departs first to form a carbocation intermediate. leah4sci.comlibretexts.org This planar intermediate is then attacked by the nucleophile from either face. This pathway is favored for tertiary alcohols or when the resulting carbocation is stabilized by resonance, which could be a factor due to the adjacent thiophene (B33073) ring.

SN2 (Substitution Nucleophilic Bimolecular): This is a one-step concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. leah4sci.comlibretexts.org This process results in an inversion of stereochemistry at the reaction center and requires a strong nucleophile. organic-chemistry.org

The proximity of the two hydroxyl groups can also lead to intramolecular reactions, such as the formation of an epoxide under basic conditions, where one hydroxyl group is deprotonated to form an alkoxide that then acts as an internal nucleophile, displacing the adjacent (activated) hydroxyl group.

Derivatization Reactions: Esterification and Etherification

The hydroxyl groups of 1,2-Ethanediol (B42446), 1-(2-thienyl)- are readily derivatized to form esters and ethers, which alters the compound's physical and chemical properties.

Esterification: This reaction involves the conversion of the hydroxyl groups into ester functional groups. Several methods can be employed:

Fischer Esterification: This is the acid-catalyzed reaction of the diol with a carboxylic acid. The reaction is an equilibrium process, and water is typically removed to drive it towards the product. reaxis.com

Acylation with Acid Chlorides or Anhydrides: A more reactive method involves using an acyl chloride or anhydride, often in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct.

Coupling Reagents: Modern esterification methods use coupling reagents to activate the carboxylic acid. One relevant example is the use of di-2-thienyl carbonate (2-DTC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP), which proceeds under mild conditions. researchgate.net

Selective mono-esterification of one of the two hydroxyl groups can be achieved by carefully controlling stoichiometry and reaction conditions. organic-chemistry.org

Etherification: The formation of an ether linkage, most commonly via the Williamson ether synthesis, involves a two-step process. First, the diol is treated with a strong base (e.g., NaH) to deprotonate one or both hydroxyl groups, forming a more nucleophilic alkoxide. This alkoxide then undergoes an SN2 reaction with an alkyl halide to form the ether.

Reaction TypeReagent(s)Product Type
Esterification R-COOH, H⁺Ester
R-COCl, PyridineEster
(RCO)₂O, PyridineEster
R-COOH, 2-DTC, DMAPEster
Etherification 1. NaH; 2. R-XEther

Oxidation Pathways of the 1,2-Ethanediol Fragment

The vicinal diol fragment is susceptible to oxidative cleavage, a reaction that breaks the carbon-carbon bond between the two hydroxyl-bearing carbons. youtube.com This is a highly characteristic reaction for 1,2-diols and serves as a useful synthetic and analytical tool. libretexts.org

The most common reagent used for this transformation is periodic acid (HIO₄). ucalgary.ca The reaction proceeds through a cyclic periodate (B1199274) ester intermediate. This intermediate then fragments, breaking the C-C bond and forming two carbonyl compounds. In the case of 1,2-Ethanediol, 1-(2-thienyl)-, oxidative cleavage yields 2-thiophenecarboxaldehyde and formaldehyde.

Oxidizing AgentReaction TypeProducts
Periodic Acid (HIO₄)Oxidative Cleavage2-Thiophenecarboxaldehyde, Formaldehyde
Lead Tetraacetate (Pb(OAc)₄)Oxidative Cleavage2-Thiophenecarboxaldehyde, Formaldehyde

Other oxidizing agents can potentially oxidize the hydroxyl groups without cleaving the C-C bond. For instance, milder conditions might selectively oxidize the secondary alcohol to a ketone, yielding a hydroxy ketone. The complete oxidation of thiophene itself to a thiophene-S,S-dioxide can be achieved with strong oxidizing agents like trifluoroperacetic acid, though this affects the ring rather than the diol side chain. wikipedia.org

Reactivity of the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. Its reactivity is significantly higher than that of benzene. wikipedia.org

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration)

The 1,2-ethanediol substituent on the thiophene ring acts as an activating group and directs incoming electrophiles to the ortho (position 3) and para (position 5) positions. Due to steric hindrance from the side chain at position 2, and the inherent high reactivity of the C5 position in 2-substituted thiophenes, electrophilic substitution occurs predominantly at the 5-position. wikipedia.org

Halogenation: Thiophene undergoes halogenation very rapidly, even at low temperatures and without a Lewis acid catalyst, which is often required for benzene. iust.ac.ir Reaction of 1,2-Ethanediol, 1-(2-thienyl)- with bromine (Br₂) or chlorine (Cl₂) would be expected to yield the 5-halo-substituted product selectively.

Nitration: The high reactivity of the thiophene ring makes it susceptible to degradation under the traditional nitrating conditions of concentrated nitric and sulfuric acids. stackexchange.com Milder, more controlled conditions are necessary. A common and effective method for nitrating thiophene is the use of nitric acid in acetic anhydride. rsc.orgorgsyn.org This reagent would introduce a nitro (-NO₂) group at the 5-position of the thiophene ring.

ReactionReagentExpected Major Product
Bromination Br₂ in CCl₄1-(5-Bromo-2-thienyl)-1,2-ethanediol
Chlorination Cl₂ in CCl₄1-(5-Chloro-2-thienyl)-1,2-ethanediol
Nitration HNO₃ / Acetic Anhydride1-(5-Nitro-2-thienyl)-1,2-ethanediol

Functional Group Interconversions on the Thiophene Nucleus

Beyond direct electrophilic substitution, the functional groups on the thiophene ring can be introduced or modified through other pathways. A powerful strategy for functionalizing the 5-position is metalation followed by reaction with an electrophile.

The hydrogen atom at the 5-position of a 2-substituted thiophene is acidic enough to be deprotonated by a strong base, such as n-butyllithium (n-BuLi). This reaction generates a 5-lithiothiophene derivative, which is a potent nucleophile. wikipedia.org This intermediate can then react with a wide variety of electrophiles to introduce different functional groups that may not be accessible through direct electrophilic substitution. For example, reaction with carbon dioxide (CO₂) followed by an acidic workup would yield the corresponding 5-carboxylic acid. Similarly, reaction with an aldehyde or ketone would introduce a new hydroxyalkyl group. This lithiation-substitution sequence represents a versatile method for functional group interconversion on the thiophene nucleus. studysmarter.co.ukjcu.edu.au

Elucidation of Key Reaction Mechanisms

The reactivity of 1,2-Ethanediol, 1-(2-thienyl)- has been the subject of various mechanistic investigations, particularly concerning its behavior in catalytic systems. Understanding these mechanisms is crucial for the development of efficient and selective synthetic methodologies. This section delves into the intricacies of both metal-catalyzed and enzyme-catalyzed reactions involving this thiophene derivative.

Catalytic Reaction Mechanisms (e.g., Cu(II)-catalyzed processes)

Copper-catalyzed oxidations of alcohols represent a significant class of reactions in organic synthesis. While specific kinetic data for the Cu(II)-catalyzed oxidation of 1,2-Ethanediol, 1-(2-thienyl)- are not extensively detailed in the available literature, the underlying mechanisms can be inferred from studies on analogous secondary alcohols, particularly benzylic and heteroaromatic alcohols. A prevalent system for such transformations involves a Cu(II) catalyst in conjunction with a nitroxyl (B88944) radical cocatalyst, such as TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl).

The catalytic cycle is generally believed to proceed through an Oppenauer-like pathway. The process is initiated by the formation of a Cu(II)-alkoxide intermediate with the alcohol substrate. In a key step, this intermediate undergoes hydrogen atom abstraction by a coordinated nitroxyl species, leading to the formation of the corresponding ketone or aldehyde and a reduced copper species. The catalytic cycle is then completed by the reoxidation of the copper species and the nitroxyl radical by a terminal oxidant, often molecular oxygen.

Key steps in the proposed mechanism include:

Ligand Exchange: The alcohol substrate displaces a ligand on the Cu(II) center to form a copper-alkoxide complex.

Hydrogen Transfer: A hydrogen atom is transferred from the alkoxide ligand to a coordinated nitroxyl radical. This is a concerted, two-electron oxidation process from the perspective of the alcohol.

Product Release: The resulting carbonyl compound dissociates from the copper center.

Catalyst Regeneration: The reduced copper species and the hydroxylamine (B1172632) form of the nitroxyl radical are reoxidized by a terminal oxidant, regenerating the active catalytic species.

The table below illustrates a hypothetical set of reaction parameters and outcomes for a Cu(II)/TEMPO-catalyzed oxidation of a generic secondary alcohol, which can be considered representative of the reactivity of 1,2-Ethanediol, 1-(2-thienyl)-.

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Selectivity (%)
11252485>99
2525898>99
31401295>98
45404>99>99

This table is illustrative and based on typical results for Cu(II)/TEMPO-catalyzed oxidation of secondary alcohols.

Biocatalytic Stereoinversion and Deracemization Mechanisms

Biocatalysis offers a powerful and highly selective alternative for the synthesis of enantiomerically pure compounds. For chiral molecules like 1,2-Ethanediol, 1-(2-thienyl)-, which exists as a pair of enantiomers, deracemization is a highly sought-after transformation as it allows for the theoretical conversion of 100% of a racemic mixture into a single, desired enantiomer. This is often achieved through a process of stereoinversion, which can be efficiently catalyzed by whole-cell biocatalysts.

The mechanism of biocatalytic deracemization typically involves a two-step cascade reaction within a single microbial cell or a consortium of microorganisms. This process relies on the presence of two enzymes with complementary stereoselectivities: an alcohol dehydrogenase (ADH) and a ketone reductase (KRED).

The key steps in this biocatalytic stereoinversion are:

Enantioselective Oxidation: One enantiomer of the racemic alcohol is selectively oxidized by an alcohol dehydrogenase to the corresponding prochiral ketone. For instance, an (R)-selective ADH would convert the (R)-enantiomer of 1,2-Ethanediol, 1-(2-thienyl)- to 1-(2-thienyl)-1-ethanone-2-ol, leaving the (S)-enantiomer untouched.

Stereoselective Reduction: The intermediate ketone is then reduced by a stereoselective ketone reductase to the desired alcohol enantiomer. For example, a (S)-selective KRED would convert the ketone intermediate exclusively to the (S)-enantiomer of 1,2-Ethanediol, 1-(2-thienyl)-.

This concurrent oxidation and reduction cycle effectively inverts the stereochemistry of the less desired enantiomer, leading to an accumulation of the desired enantiomer. A significant advantage of using whole-cell biocatalysts is the in-situ regeneration of the necessary cofactors (e.g., NAD+/NADH or NADP+/NADPH), which are essential for the activity of the dehydrogenases and reductases.

The following table provides representative data for the deracemization of a racemic aryl secondary alcohol using a whole-cell biocatalyst system, illustrating the potential for achieving high yield and enantiomeric excess for compounds like 1,2-Ethanediol, 1-(2-thienyl)-.

Time (h)Conversion of Undesired Enantiomer (%)Enantiomeric Excess of Desired Enantiomer (%)Overall Yield of Desired Enantiomer (%)
6508567.5
12809587.5
24>99>9998
48>99>9997

This table is illustrative and based on typical results for the whole-cell deracemization of aryl secondary alcohols.

In addition to whole-cell systems, isolated enzymes such as lipases can be employed in kinetic resolutions, which is a related but distinct process. In a kinetic resolution, one enantiomer reacts faster than the other, allowing for their separation. For example, Candida antarctica lipase (B570770) B (CALB) is a widely used enzyme for the enantioselective acylation of secondary alcohols. While this method has a maximum theoretical yield of 50% for a single enantiomer, it is a fundamental technique in biocatalysis and can be a component of more complex deracemization strategies.

Computational Chemistry and Theoretical Modeling of 1,2 Ethanediol, 1 2 Thienyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic properties of molecules. DFT calculations for 1,2-Ethanediol (B42446), 1-(2-thienyl)- would focus on understanding its electronic structure, conformational preferences, and predicting its spectroscopic signatures.

DFT calculations are used to determine the distribution of electrons within the molecule and the energies of its molecular orbitals (MOs). A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. For 1,2-Ethanediol, 1-(2-thienyl)-, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, while the LUMO may be distributed across the entire molecule.

Table 1: Predicted Electronic Properties of 1,2-Ethanediol, 1-(2-thienyl)- using DFT

Property Predicted Value Significance
HOMO Energy -6.5 eV Indicates electron-donating ability
LUMO Energy -1.2 eV Indicates electron-accepting ability
HOMO-LUMO Gap 5.3 eV Relates to chemical stability and reactivity

Note: The values in this table are hypothetical and serve as an illustration of typical DFT calculation outputs.

The flexibility of the ethanediol side chain in 1,2-Ethanediol, 1-(2-thienyl)- gives rise to several possible conformers. The relative stability of these conformers is governed by a delicate balance of steric hindrance and non-covalent interactions, most notably intramolecular hydrogen bonding. In the parent molecule, 1,2-ethanediol, the gauche conformer is known to be predominant in the gas phase due to the stabilizing effect of an internal hydrogen bond between the two hydroxyl groups. sci-hub.sedoubtnut.com

DFT calculations can map the potential energy surface of 1,2-Ethanediol, 1-(2-thienyl)- by systematically rotating the dihedral angles of the C-C and C-O bonds. This analysis reveals the energies of various stable conformers and the transition states that connect them. For 1,2-ethanediol, computational studies have shown that while intramolecular hydrogen bonding exists, it may be weak. nih.govresearchgate.net The presence of the bulky thienyl group in 1,2-Ethanediol, 1-(2-thienyl)- is expected to significantly influence the conformational landscape, potentially favoring specific orientations to minimize steric clash while still allowing for favorable hydrogen bonding.

Table 2: Calculated Relative Energies of 1,2-Ethanediol, 1-(2-thienyl)- Conformers

Conformer Dihedral Angle (O-C-C-O) Relative Energy (kcal/mol) H-Bond Distance (Å)
Gauche 1 ~60° 0.00 2.1
Gauche 2 ~-60° 0.15 2.2

Note: The values in this table are hypothetical, illustrating the typical results of a conformational analysis.

DFT methods are highly effective in predicting various spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic resonance (NMR) shielding tensors. scielo.org.za From these, the chemical shifts (δ) for ¹H and ¹³C nuclei can be predicted. Calculations on similar 1,2-diols have shown good agreement between computed and experimental NMR shifts for OH protons, although predictions for CH protons can be systematically high. researchgate.netnih.gov For 1,2-Ethanediol, 1-(2-thienyl)-, these calculations would predict distinct signals for the thiophene ring protons and the diastereotopic protons of the ethanediol moiety.

UV-Vis Maxima : Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. scielo.org.za The electronic transitions are typically from bonding or non-bonding orbitals to anti-bonding orbitals (e.g., π → π* transitions associated with the thiophene ring). Studies on thienyl derivatives show that TD-DFT can accurately predict the main optical transitions. d-nb.info The calculated spectrum for 1,2-Ethanediol, 1-(2-thienyl)- would be expected to show characteristic absorptions related to the aromatic system.

Table 3: Theoretical vs. Experimental Spectroscopic Data

Parameter Theoretical Value Experimental Value
¹H NMR (Thiophene Hα) 7.4 ppm 7.3 ppm
¹³C NMR (Thiophene Cα) 142 ppm 140 ppm

Note: These values are hypothetical examples for illustrative purposes.

Molecular Dynamics (MD) Simulations for Condensed Phase Behavior and Solvation Effects

While DFT is excellent for single-molecule properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (liquid or solution) over time. ugr.es MD simulations model the interactions between the solute (1,2-Ethanediol, 1-(2-thienyl)-) and surrounding solvent molecules, providing insights into solvation structure, dynamics, and aggregation. rsc.org

For a molecule like 1,2-Ethanediol, 1-(2-thienyl)-, which has both a hydrophilic diol group and a more hydrophobic thienyl ring, solvation effects are particularly interesting. MD simulations can reveal how water molecules arrange themselves around the molecule to form a hydration shell. Studies on the parent 1,2-ethanediol in aqueous solutions show the presence of both strong and weak hydrogen bonds with water, which disrupts the intramolecular hydrogen bonds found in the gas phase. researchgate.netmdpi.com MD simulations could quantify the extent of inter- versus intramolecular hydrogen bonding and explore how the thienyl group influences the local water structure. These simulations are also crucial for understanding how the molecule might aggregate in solution, driven by hydrophobic interactions between the thiophene rings. rsc.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Reactivity and Interactions

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical methods that correlate a molecule's structural or physicochemical properties (descriptors) with its biological activity or a physical property. frontiersin.org These models are widely used in drug discovery and materials science to predict the behavior of new compounds without the need for synthesis and testing. nih.govmdpi.com

For a series of derivatives of 1,2-Ethanediol, 1-(2-thienyl)-, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition. mdpi.com A QSPR model could be used to predict physical properties like solubility or lipophilicity (logP). The process involves calculating a large number of molecular descriptors for each compound in a training set. nih.gov These descriptors fall into several categories:

1D : Molecular weight, atom counts.

2D : Topological indices, connectivity counts.

3D : Molecular shape, surface area, volume.

Physicochemical : LogP, polarizability, dipole moment.

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical equation that links a subset of these descriptors to the observed activity or property. frontiersin.orgnih.gov

Table 4: Examples of Molecular Descriptors for QSAR/QSPR Modeling

Descriptor Type Example Description
Constitutional (1D) Molecular Weight The sum of the atomic weights of all atoms in the molecule.
Topological (2D) Wiener Index A distance-based graph invariant.
Geometrical (3D) Solvent Accessible Surface Area The surface area of the molecule accessible to a solvent.

Elucidation of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometry and energy of transition states (TS), which are the energy maxima along the reaction coordinate. nih.gov

For 1,2-Ethanediol, 1-(2-thienyl)-, theoretical methods could be used to study various potential reactions. For example, the oxidation of the diol group or electrophilic substitution on the thiophene ring. DFT calculations can determine the activation energy (the energy difference between the reactants and the transition state), which is a key factor in determining the reaction rate. Methods like Intrinsic Reaction Coordinate (IRC) calculations can then confirm that a located transition state indeed connects the desired reactants and products. nih.gov Computational studies on related systems have elucidated complex reaction networks, such as the C-C and C-O scission pathways in diols. rsc.org Similarly, the regioselectivity of reactions, such as intramolecular cyclizations, can be predicted by comparing the stability of different possible transition state structures. mdpi.com

Synthesis and Characterization of Derivatives and Analogues of 1,2 Ethanediol, 1 2 Thienyl

Modifications of the Ethanediol Moiety

The vicinal diol group is a versatile functional handle for a variety of chemical modifications, including the generation of stereoisomers and the attachment of diverse functional groups through its oxygen atoms.

Stereoisomeric Variants: Enantiomers and Diastereomers

The synthesis of specific stereoisomers of 1,2-Ethanediol (B42446), 1-(2-thienyl)- is most effectively achieved through asymmetric synthesis, with the Sharpless Asymmetric Dihydroxylation (SAD) being a paramount example. wikipedia.orgnih.gov This powerful method allows for the enantioselective preparation of 1,2-diols from prochiral alkenes. organic-chemistry.org The precursor for this synthesis is 2-vinylthiophene (B167685), which is subjected to oxidation using a catalytic amount of osmium tetroxide in the presence of a stoichiometric reoxidant and a chiral quinine ligand. wikipedia.orgnih.gov

The stereochemical outcome of the reaction is dictated by the choice of the chiral ligand. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, an oxidant (like potassium ferricyanide), and a chiral ligand—(DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β. alfa-chemistry.comsemanticscholar.org

AD-mix-β , containing the (DHQD)₂PHAL ligand, typically directs the dihydroxylation to the top or Re face of the alkene, yielding the (R)-enantiomer of 1-(2-thienyl)-1,2-ethanediol.

AD-mix-α , containing the (DHQ)₂PHAL ligand, directs the dihydroxylation to the bottom or Si face, resulting in the (S)-enantiomer.

The reaction proceeds via a [3+2]-cycloaddition of the osmium tetroxide to the alkene, forming a cyclic intermediate that is subsequently hydrolyzed to release the chiral diol. wikipedia.org This method is renowned for its high enantioselectivity and reliability across a wide range of substrates. nih.gov

Table 1: Stereoselective Synthesis of 1-(2-thienyl)-1,2-ethanediol via Sharpless Asymmetric Dihydroxylation
Starting MaterialReagentChiral LigandMajor ProductConfiguration
2-VinylthiopheneAD-mix-β(DHQD)₂PHAL(R)-1-(2-thienyl)-1,2-ethanediolR
2-VinylthiopheneAD-mix-α(DHQ)₂PHAL(S)-1-(2-thienyl)-1,2-ethanediolS

O-Functionalized Derivatives (e.g., Ethers, Esters, Acetals)

The hydroxyl groups of the ethanediol moiety can be readily functionalized to produce a variety of derivatives, including ethers, esters, and acetals.

Ethers: Williamson ether synthesis can be employed to form mono- or di-ether derivatives. This involves deprotonating the hydroxyl groups with a strong base, such as sodium hydride, to form alkoxides, which then act as nucleophiles to displace a halide from an alkyl halide.

Esters: Esterification can be achieved by reacting the diol with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions. Fischer esterification, involving reaction with a carboxylic acid in the presence of an acid catalyst, is a common method.

Acetals: The 1,2-diol can react with aldehydes or ketones in the presence of an acid catalyst to form cyclic acetals, specifically 1,3-dioxolane rings. This reaction is often used as a protecting group strategy for diols in multi-step syntheses. nih.gov The formation of these derivatives can be confirmed using spectroscopic methods such as NMR and IR, where the disappearance of the hydroxyl proton/peak and the appearance of new signals corresponding to the added functional group are observed.

Table 2: Examples of O-Functionalized Derivatives
Derivative TypeGeneral StructureReactantsDescription
EtherR' = Alkyl, Aryl1-(2-thienyl)-1,2-ethanediol + R'-X (Alkyl Halide) + BaseFormation of mono- or di-ethers via Williamson synthesis.
EsterR' = Alkyl, Aryl1-(2-thienyl)-1,2-ethanediol + R'COOH (Carboxylic Acid) + Acid CatalystFormation of mono- or di-esters via Fischer esterification.
Acetal (Dioxolane)R', R'' = H, Alkyl, Aryl1-(2-thienyl)-1,2-ethanediol + R'C(=O)R'' (Aldehyde/Ketone) + Acid CatalystFormation of a cyclic acetal, specifically a 1,3-dioxolane ring.

Modifications of the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic system susceptible to various modifications, including substitution and annulation to form fused-ring structures.

Substituted Thiophene Analogues (e.g., Alkyl, Halogen, Carbonyl Derivatives)

Substituents can be introduced onto the thiophene ring either before or after the formation of the ethanediol side chain.

Halogenation: Electrophilic aromatic substitution, such as bromination using N-bromosuccinimide (NBS), can selectively install a halogen atom at the C5 position of the thiophene ring, which is the most reactive site.

Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the ring, though it can be prone to polysubstitution and rearrangement. A more controlled method involves starting with a pre-alkylated thiophene derivative.

Acylation: Friedel-Crafts acylation, for example, using an acyl chloride and a Lewis acid like aluminum chloride, can introduce a carbonyl group, typically at the C5 position. nih.gov This reaction is generally more controlled than alkylation.

Fused Thiophene Ring Systems

Annulation reactions can be used to construct bicyclic and polycyclic systems where a second ring is fused to the initial thiophene ring. Thienothiophenes are a prominent class of such compounds, existing as several isomers depending on the fusion pattern. acs.org The synthesis of these systems often involves multi-step sequences. For example, building a thieno[3,2-b]thiophene scaffold can start from a functionalized 3-bromothiophene. mdpi.com Once the fused ring system is constructed, the ethanediol moiety can be introduced, for instance, by converting a suitable precursor into a vinyl group followed by dihydroxylation. These fused systems create more rigid, planar, and extended π-conjugated structures, which are of interest in materials science. acs.org

Exploration of Oligomeric and Polymeric Structures Incorporating the Thienyl-Glycol Unit

The 1-(2-thienyl)-1,2-ethanediol unit can serve as a monomer for the synthesis of novel oligomers and polymers. Polythiophenes are a well-studied class of conjugated polymers with applications in organic electronics. mdpi.com The incorporation of a glycol side chain is a strategy to enhance solubility and introduce specific intermolecular interactions, such as hydrogen bonding.

A common synthetic route to polythiophenes involves the cross-coupling polymerization of di-halogenated thiophene monomers. A monomer could be prepared by first synthesizing 2,5-dibromo-3-(1,2-dihydroxyethyl)thiophene. Subsequent polymerization, for instance via Suzuki or Stille coupling, would lead to a polythiophene with pendant diol groups. The presence of the glycol unit would be expected to impact the polymer's morphology, solubility in polar solvents, and solid-state packing, thereby influencing its electronic and optical properties. mdpi.commdpi.com These materials represent a class of functional polymers where the conjugated backbone provides electronic properties, and the hydrophilic side chains offer avenues for property modulation and further functionalization.

Advanced Applications in Materials Science and Catalysis

An Essential Building Block in Modern Organic Synthesis

The bifunctional nature of 1,2-Ethanediol (B42446), 1-(2-thienyl)- makes it a versatile tool for synthetic chemists. The presence of two hydroxyl groups allows for a variety of chemical transformations, while the thiophene (B33073) ring provides a platform for further functionalization and imparts desirable electronic and physical properties to the resulting molecules.

A Precursor for Complex Heterocyclic Architectures

One of the key applications of 1,2-Ethanediol, 1-(2-thienyl)- is in the synthesis of complex heterocyclic compounds. The diol functionality can be utilized to construct fused ring systems, which are prevalent in pharmaceuticals, agrochemicals, and materials science. For instance, this diol can serve as a starting material for the preparation of thieno[b]furan and thieno[b]thiophene derivatives through intramolecular cyclization reactions. These fused heterocyclic systems are of particular interest due to their unique electronic properties and potential applications in organic electronics.

The synthesis of such compounds often involves the conversion of the diol to a more reactive intermediate, such as a dihalide or a ditosylate, followed by a ring-closing reaction. The specific reaction conditions and reagents employed can be tailored to control the regioselectivity of the cyclization, leading to a variety of structurally diverse heterocyclic products.

An Intermediate for Advanced Functional Molecules

Beyond its role in forming heterocyclic rings, 1,2-Ethanediol, 1-(2-thienyl)- acts as a crucial intermediate in the synthesis of more complex and advanced functional molecules. The hydroxyl groups can be chemically modified to introduce a wide range of functional groups, thereby tuning the molecule's properties for specific applications. For example, the diol can be converted to esters, ethers, or carbamates, each modification imparting different characteristics to the final product.

Furthermore, the thiophene ring can undergo various electrophilic substitution reactions, allowing for the introduction of additional functionalities. This dual reactivity makes 1,2-Ethanediol, 1-(2-thienyl)- a valuable synthon for the construction of molecules with tailored optical, electronic, and biological properties.

Integration into Advanced Functional Materials

The unique combination of a flexible diol linker and a rigid, electronically active thiophene ring makes 1,2-Ethanediol, 1-(2-thienyl)- an attractive monomer and intermediate for the development of novel functional materials with a wide range of applications.

A Monomer and Intermediate for the Synthesis of Polymers and Resins

In the realm of polymer chemistry, 1,2-Ethanediol, 1-(2-thienyl)- can be utilized as a monomer in condensation polymerization reactions. senecalearning.comsavemyexams.comchemguide.ukscience-revision.co.uklibretexts.org By reacting with dicarboxylic acids or their derivatives, it can form polyesters with the thiophene moiety incorporated into the polymer backbone. senecalearning.comsavemyexams.comchemguide.ukscience-revision.co.uklibretexts.org These thiophene-containing polyesters are expected to exhibit enhanced thermal stability and potentially interesting optical and electronic properties compared to their purely aliphatic or aromatic counterparts.

The general scheme for the synthesis of polyesters from a diol and a dicarboxylic acid is a condensation reaction where a molecule of water is eliminated for each ester linkage formed. The properties of the resulting polyester (B1180765) can be tuned by varying the structure of the dicarboxylic acid co-monomer.

Diol Monomer Dicarboxylic Acid Monomer Resulting Polymer Potential Properties
1,2-Ethanediol, 1-(2-thienyl)-Terephthalic acidPoly(thienyl ethylene (B1197577) terephthalate)Enhanced thermal stability, potential for electronic applications
1,2-Ethanediol, 1-(2-thienyl)-Adipic acidPoly(thienyl ethylene adipate)Increased flexibility, potential as a biodegradable material
1,2-Ethanediol, 1-(2-thienyl)-Furan-2,5-dicarboxylic acidPoly(thienyl ethylene furanoate)Bio-based polymer with potentially unique properties

A Key Component in the Development of Optically Active Materials

The carbon atom attached to both the thiophene ring and a hydroxyl group in 1,2-Ethanediol, 1-(2-thienyl)- is a chiral center. This means that the molecule can exist as two non-superimposable mirror images, or enantiomers. The synthesis of enantiomerically pure forms of this diol opens up possibilities for its use in the development of optically active materials. nih.govresearchgate.nettcichemicals.com

Optically active polymers, for instance, can be synthesized by using a single enantiomer of 1,2-Ethanediol, 1-(2-thienyl)- as a monomer. nih.govresearchgate.net These chiral polymers can exhibit unique chiroptical properties, such as circular dichroism and circularly polarized luminescence, which are of interest for applications in optical displays, sensing, and asymmetric catalysis. The synthesis of such optically active diols can be achieved through various methods, including asymmetric synthesis or the resolution of a racemic mixture. nih.gov

A Building Block for Components in Organic Electronic Devices

The presence of the electron-rich thiophene ring makes 1,2-Ethanediol, 1-(2-thienyl)- a promising building block for materials used in organic electronic devices. Thiophene and its derivatives are well-known for their excellent charge-transporting properties and are widely used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Contribution to Catalysis and Biocatalysis

The chiral nature of 1,2-Ethanediol, 1-(2-thienyl)- positions it as a significant molecule in the field of catalysis, particularly in reactions where stereochemistry is crucial. Its applications span from serving as a precursor to chiral ligands for metal-catalyzed reactions to acting as a substrate in highly selective enzymatic processes.

Chiral Ligands for Asymmetric Synthetic Transformations

While direct applications of 1,2-Ethanediol, 1-(2-thienyl)- as a chiral ligand are not extensively documented, the broader class of thiophene-based chiral ligands has demonstrated considerable success in asymmetric synthesis. These ligands are instrumental in creating a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction.

Novel chiral thiolated amino alcohols, synthesized from norephedrine (B3415761) and thiophene carbaldehydes, have been effectively used in the catalytic asymmetric Henry reaction. mku.edu.tr When complexed with copper(II) triflate, these ligands catalyze the reaction between various aldehydes and nitromethane (B149229) to produce β-hydroxy nitroalkanols with high conversion rates and enantioselectivities up to 96% for aliphatic aldehydes. mku.edu.tr The thiophene group in these ligands plays a crucial role in their electronic and steric properties, influencing the catalytic activity and selectivity.

Furthermore, the synthesis of new tridentate Schiff base ligands derived from thiophene derivatives has been explored for the asymmetric oxidation of sulfides. researchgate.net These ligands, in combination with a vanadium source, are designed to catalyze the oxidation of sulfides to chiral sulfoxides, which are important intermediates in the pharmaceutical industry. researchgate.net The foundational structure of 1,2-Ethanediol, 1-(2-thienyl)- suggests its potential as a precursor for a variety of chiral ligands, including bidentate and tridentate systems, for a range of asymmetric transformations. The development of such ligands could lead to advancements in the synthesis of complex chiral molecules.

Table 1: Examples of Thiophene-Based Chiral Ligands in Asymmetric Synthesis

Ligand Type Reaction Metal Catalyst Key Findings
Chiral thiolated amino alcohols Henry reaction Copper(II) triflate High conversion (92%) and enantioselectivities (up to 96% ee) for the synthesis of β-hydroxy nitroalkanols. mku.edu.tr
Thiophene-based Schiff bases Sulfide oxidation Vanadium Designed for the synthesis of chiral sulfoxides, important pharmaceutical intermediates. researchgate.net

Substrates or Mediators in Enzymatic Transformations

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. 1,2-Ethanediol, 1-(2-thienyl)- and its precursors are valuable substrates in biocatalytic transformations, particularly in the synthesis of chiral alcohols.

The enantioselective reduction of prochiral ketones is a key method for producing optically active alcohols, which are important building blocks in the pharmaceutical industry. nih.govwikipedia.orgorganicreactions.org Alcohol dehydrogenases (ADHs) are a class of enzymes widely used for this purpose due to their high enantioselectivity and broad substrate acceptance. nih.gov The precursor to 1,2-Ethanediol, 1-(2-thienyl)-, which is 2-hydroxyacetylthiophene (a 2-thienyl ketone), can be stereoselectively reduced using ADHs.

Research has shown that (R)-selective alcohol dehydrogenases can effectively catalyze the reduction of various α-halogenated ketones linked to a pyridine (B92270) ring, producing the corresponding chiral alcohols with high enantiomeric excesses (up to >99%) and good yields. uni-rostock.de This demonstrates the potential of ADHs to act on heterocyclic ketones. While specific studies on 2-hydroxyacetylthiophene are not detailed, the successful reduction of other complex heterocyclic ketones suggests the feasibility of producing enantiomerically pure (R)- or (S)-1-(2-thienyl)-1,2-ethanediol using the appropriate ADH. The choice of enzyme is critical, as different ADHs can exhibit opposite enantioselectivities, allowing for the synthesis of either the (R) or (S) enantiomer of the target diol. nih.gov

Another important enzymatic method for obtaining chiral diols is the lipase-catalyzed kinetic resolution of their corresponding esters. d-nb.inforesearchgate.netnih.govmdpi.com This process involves the selective hydrolysis or transesterification of one enantiomer of a racemic ester, leaving the other enantiomer unreacted. This technique could be applied to a diester derivative of 1,2-Ethanediol, 1-(2-thienyl)- to separate its enantiomers.

Table 2: Biocatalytic Approaches for the Synthesis of Chiral Diols

Enzymatic Method Enzyme Class Substrate Type Product Key Advantages
Asymmetric Reduction Alcohol Dehydrogenase (ADH) Prochiral ketones (e.g., 2-hydroxyacetylthiophene) Chiral diols High enantioselectivity, access to both (R) and (S) enantiomers. nih.govuni-rostock.de

Future Research Directions and Emerging Paradigms for 1,2 Ethanediol, 1 2 Thienyl

Development of Novel and Highly Efficient Synthetic Routes with Atom Economy

The pursuit of green and sustainable chemistry necessitates the development of synthetic routes that are not only efficient in terms of yield but also maximize the incorporation of all atoms from the reactants into the final product, a concept known as atom economy. primescholars.comnih.govjk-sci.com Future research in the synthesis of 1,2-Ethanediol (B42446), 1-(2-thienyl)- is expected to pivot towards methodologies that embody these principles.

A highly promising and atom-economical approach would be the asymmetric dihydroxylation of 2-vinylthiophene (B167685) . This method, exemplified by the Sharpless asymmetric dihydroxylation, utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to produce enantiomerically enriched vicinal diols. wikipedia.orgnih.govnih.gov This one-step process is highly efficient and generates the desired diol with minimal waste. The choice of chiral ligand (e.g., derivatives of dihydroquinidine (B8771983) or dihydroquinine) can be tailored to achieve high enantioselectivity for either the (R)- or (S)-enantiomer of 1,2-Ethanediol, 1-(2-thienyl)-.

Another avenue for exploration is the catalytic epoxidation of 2-vinylthiophene followed by stereospecific ring-opening . This two-step sequence can also be designed to be highly atom-economical. The initial epoxidation can be achieved using various catalytic systems, including those based on transition metals or enzymes, which can offer high chemo- and enantioselectivity. The subsequent hydrolysis of the resulting epoxide to the diol is an addition reaction and thus, in principle, 100% atom-economical.

These modern synthetic strategies stand in contrast to more traditional, less atom-economical methods that might involve multiple steps with stoichiometric reagents and protecting groups, thereby generating significant waste. The focus on catalytic and enantioselective methods will be crucial for the sustainable production of 1,2-Ethanediol, 1-(2-thienyl)- for its potential applications.

Synthetic Route Key Reagents/Catalysts Atom Economy Potential Advantages
Asymmetric DihydroxylationOsO₄ (catalytic), Chiral Ligand, Co-oxidantHighSingle step, high enantioselectivity
Catalytic Epoxidation and HydrolysisEpoxidation catalyst, H₂OHighAvoids toxic heavy metals, potential for enzymatic catalysis

Exploration of Untapped Reactivity Pathways and Unconventional Transformations

The unique juxtaposition of an aromatic thiophene (B33073) ring and a vicinal diol in 1,2-Ethanediol, 1-(2-thienyl)- opens up a rich landscape for exploring novel chemical transformations. Future research will likely delve into the untapped reactivity of this molecule, moving beyond the predictable reactions of its individual functional groups.

The oxidation of the diol moiety can lead to a variety of valuable products. Mild oxidation could yield the corresponding α-hydroxy ketone, 1-hydroxy-1-(thiophen-2-yl)acetan-2-one, a versatile synthetic intermediate. More vigorous oxidation could lead to the cleavage of the carbon-carbon bond of the diol, potentially yielding thiophene-2-carbaldehyde (B41791) and formaldehyde. The selectivity of these oxidation reactions could be controlled by the choice of oxidant and reaction conditions.

The thiophene ring itself is susceptible to a range of transformations . While the electron-rich nature of the thiophene ring makes it prone to electrophilic substitution, the presence of the diol side chain could influence the regioselectivity of these reactions. nih.gov Furthermore, unconventional transformations such as ring-opening reactions, cycloadditions, and desulfurization could be explored. researchgate.net For instance, treatment with strong bases or organometallic reagents might induce ring-opening, leading to linear sulfur-containing compounds with diverse functionalities. wikipedia.org

The synergistic reactivity of the diol and the thiophene ring is a particularly exciting area for future investigation. The diol could act as a directing group in reactions involving the thiophene ring, or it could participate in intramolecular cyclization reactions. For example, under acidic conditions, the diol could potentially cyclize onto the thiophene ring to form novel heterocyclic systems.

Reaction Type Potential Products Key Reagents/Conditions
Selective Oxidationα-hydroxy ketone, aldehydeMild oxidizing agents (e.g., PCC), Strong oxidizing agents (e.g., NaIO₄)
Electrophilic Aromatic SubstitutionSubstituted thienyl diolsHalogens, Nitrating agents, Acylating agents
Ring-Opening ReactionsLinear sulfur-containing compoundsStrong bases, Organolithium reagents
Intramolecular CyclizationFused heterocyclic systemsAcid or base catalysis

Advanced Computational Predictions for Rational Design of Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules with desired functionalities. nih.govresearchgate.net For 1,2-Ethanediol, 1-(2-thienyl)-, advanced computational studies can provide profound insights and guide experimental efforts.

DFT calculations can be employed to predict a wide range of properties for the parent molecule and its derivatives. This includes electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's potential in optoelectronic applications. nih.gov Structural parameters, vibrational frequencies, and NMR chemical shifts can also be calculated to aid in the characterization of newly synthesized compounds.

Furthermore, computational modeling can be used to rationally design derivatives of 1,2-Ethanediol, 1-(2-thienyl)- with tailored properties. For example, by introducing electron-donating or electron-withdrawing substituents onto the thiophene ring, the HOMO-LUMO gap can be tuned to achieve desired absorption and emission characteristics for applications in organic electronics. nih.gov The reactivity of different sites in the molecule towards various reagents can also be predicted, guiding the development of selective synthetic transformations.

Molecular dynamics simulations can provide insights into the conformational preferences of the molecule and its interactions with other molecules or materials. This is particularly relevant for designing polymers incorporating the 1,2-Ethanediol, 1-(2-thienyl)- unit, where the polymer chain conformation can significantly impact the material's bulk properties.

Computational Method Predicted Properties Application in Research
Density Functional Theory (DFT)HOMO/LUMO energies, molecular geometry, vibrational spectraRational design of derivatives with tailored electronic properties, aiding in spectroscopic characterization
Time-Dependent DFT (TD-DFT)Electronic absorption and emission spectraPrediction of optical properties for applications in optoelectronics
Molecular Dynamics (MD)Conformational analysis, intermolecular interactionsUnderstanding polymer morphology and designing materials with specific bulk properties

Applications in Next-Generation Materials and Advanced Catalytic Systems

The unique structural features of 1,2-Ethanediol, 1-(2-thienyl)- make it a promising building block for a variety of advanced materials and a potential ligand in novel catalytic systems.

In the realm of next-generation materials , 1,2-Ethanediol, 1-(2-thienyl)- can serve as a monomer for the synthesis of novel polymers. The thiophene unit can be incorporated into the polymer backbone to impart desirable electronic and optical properties, making these materials suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). rsc.org The diol functionality provides a handle for polymerization through condensation reactions, and the chirality of the diol, if synthesized enantioselectively, could lead to polymers with unique chiroptical properties.

The ability of the diol group to coordinate to metal centers suggests that 1,2-Ethanediol, 1-(2-thienyl)- could be employed as a ligand in advanced catalytic systems . The thiophene ring can be further functionalized to modulate the electronic and steric properties of the ligand, thereby fine-tuning the activity and selectivity of the metal catalyst. Such catalysts could find applications in a wide range of organic transformations, from cross-coupling reactions to asymmetric synthesis. The bidentate nature of the diol ligand could lead to the formation of stable metal complexes with well-defined geometries, which is often a prerequisite for high catalytic performance.

Potential Application Key Features of 1,2-Ethanediol, 1-(2-thienyl)- Examples of Advanced Systems
Next-Generation MaterialsThiophene unit for electronic properties, diol for polymerizationConjugated polymers for OLEDs and OPVs, chiral polymers for sensing applications
Advanced Catalytic SystemsDiol for metal coordination, thiophene for electronic tuningHomogeneous catalysts for cross-coupling reactions, asymmetric catalysts for enantioselective synthesis

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-thienyl)-1,2-ethanediol, and how can reaction parameters (e.g., solvent, catalyst) influence yield and purity?

  • Methodology: Synthesis typically involves nucleophilic substitution or coupling reactions between thienyl precursors (e.g., 2-thienyllithium) and ethylene oxide derivatives. Optimization may include varying solvents (polar aprotic like DMF), catalysts (e.g., Lewis acids), and temperature. Purification via column chromatography or recrystallization is critical for isolating diastereomers. Evidence from analogous compounds (e.g., 1-phenyl derivatives) suggests enantioselective synthesis may require chiral auxiliaries or asymmetric catalysis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 1-(2-thienyl)-1,2-ethanediol?

  • Methodology:

  • NMR : ¹H/¹³C NMR identifies thienyl protons (δ 6.5–7.5 ppm) and diol protons (δ 3.5–4.5 ppm). DEPT-135 distinguishes CH₂ and CH groups.
  • IR : O-H stretching (~3200–3500 cm⁻¹) and C-S/C-O bonds (~1050–1250 cm⁻¹) confirm functional groups .
  • HPLC/MS : Reverse-phase HPLC with chiral columns (e.g., Chiralcel OD-H) resolves enantiomers, while HRMS validates molecular mass .

Advanced Research Questions

Q. How does the thienyl substituent alter the coordination behavior of 1,2-ethanediol in transition metal complexes compared to unsubstituted analogs?

  • Methodology: Comparative studies using Co(II), Ni(II), or Cu(II) salts (e.g., sulfates) in water-ethanediol mixtures. Techniques:

  • UV-Vis : Monitor d-d transitions to assess ligand field strength.
  • X-ray crystallography : Resolve structural differences (e.g., bond lengths, geometry).
  • Magnetic susceptibility : Evaluate spin states influenced by thienyl’s electron-donating/withdrawing effects .

Q. What strategies overcome product inhibition in the enzymatic resolution of 1-(2-thienyl)-1,2-ethanediol enantiomers?

  • Methodology: Use lipases (e.g., Candida antarctica) or oxidoreductases for enantioselective oxidation. Continuous extraction (e.g., two-phase systems with ionic liquids) removes inhibitory byproducts. Kinetic modeling optimizes reaction rates and ee (>99%) .

Q. How do solvent polarity and hydrogen bonding affect the gauche-trans equilibrium of 1-(2-thienyl)-1,2-ethanediol in solution?

  • Methodology:

  • Computational : DFT (B3LYP/6-311++G**) calculates conformational energies. Solvation effects are modeled via PCM or COSMO-RS.
  • Experimental : Temperature-dependent IR and Raman spectroscopy track O-H···O/S interactions. Dielectric constant correlations validate solvent effects .

Q. What contradictions exist in the thermodynamic stability data of 1-(2-thienyl)-1,2-ethanediol derivatives, and how can phase equilibrium studies resolve them?

  • Methodology:

  • Vapor-liquid equilibria (VLE) : Static or dynamic methods measure activity coefficients in binary mixtures (e.g., with toluene or water).
  • Calorimetry : Isothermal titration calorimetry (ITC) quantifies mixing enthalpies. Data refine UNIFAC models to predict phase behavior .

Key Research Considerations

  • Contradictions : Discrepancies in reported ΔfH° values may arise from impurities or measurement techniques (e.g., combustion vs. solution calorimetry). Cross-validate using high-purity samples and multiple methods .
  • Advanced Instrumentation : Synchrotron XRD and in-situ FTIR are recommended for resolving complex coordination geometries and real-time reaction monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.